CO1686-DA
Description
Evolution of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer Therapy
The development of EGFR TKIs has progressed through distinct generations, each aiming to improve upon the limitations of its predecessors. The first generation of EGFR TKIs, including gefitinib (B1684475) and erlotinib (B232), were among the earliest targeted therapies to show significant clinical benefit in EGFR-mutated NSCLC. ncoda.orgiu.edunih.gov These agents reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting the downstream signaling pathways crucial for tumor growth. guidetopharmacology.orgmims.commims.com Studies like IPASS and EURTAC established the superiority of gefitinib and erlotinib over chemotherapy in patients with activating EGFR mutations, demonstrating high response rates and extended progression-free survival. ncoda.orgiu.edunih.gov
Challenges of Acquired Resistance to First- and Second-Generation EGFR TKIs
Despite the initial success of first- and second-generation EGFR TKIs, the development of acquired resistance is a nearly universal challenge, limiting the long-term efficacy of these treatments. nih.govnih.govshsmu.edu.cn The median time to disease progression for patients treated with these agents is typically around 10-14 months. nih.govspandidos-publications.com
Multiple mechanisms contribute to this acquired resistance. The most prevalent mechanism is the emergence of a secondary point mutation in the EGFR gene, specifically the T790M mutation in exon 20. spandidos-publications.commdpi.commdpi.com This "gatekeeper" mutation alters the ATP-binding pocket of the EGFR kinase, increasing its affinity for ATP and reducing the inhibitory effect of first- and second-generation TKIs. nih.govmdpi.com The T790M mutation is estimated to be present in 50-60% of patients who develop resistance to first-generation EGFR TKIs and shows a similar frequency in those treated with second-generation agents like afatinib (B358). spandidos-publications.commdpi.comresearchgate.net
Other mechanisms of acquired resistance include MET amplification, HER2 amplification, PIK3CA mutations, transformation to small cell lung cancer, and epithelial-to-mesenchymal transition (EMT). nih.govshsmu.edu.cnspandidos-publications.com These diverse resistance pathways highlight the complexity of overcoming treatment failure in EGFR-mutated NSCLC.
Positioning of CO-1686 as a Third-Generation Mutant-Selective EGFR Inhibitor
The significant challenge posed by the EGFR T790M mutation spurred the development of third-generation EGFR TKIs designed to specifically target this resistance mechanism while sparing wild-type EGFR. hemonc.orgnih.govwikipedia.org This selective targeting aims to overcome T790M-mediated resistance while potentially reducing off-target toxicities associated with inhibiting wild-type EGFR. hemonc.orgnih.govdovepress.com
CO-1686 (Rociletinib) was developed as an oral, irreversible inhibitor specifically targeting mutant forms of EGFR, including the common activating mutations (exon 19 deletions and L858R) and the acquired T790M resistance mutation. hemonc.orgguidetopharmacology.orgnih.govdovepress.com Preclinical studies demonstrated rociletinib's potent activity against EGFR with exon 19 deletion, L858R, and L858R/T790M mutations, with weak inhibition of wild-type EGFR. nih.govmedchemexpress.com This selective profile positioned CO-1686 as a potential therapeutic option for patients who had developed resistance to earlier-generation EGFR TKIs due to the T790M mutation. nih.govvaluebasedcancer.com
Research findings from the TIGER-X phase 1/2 study provided early evidence of rociletinib's activity in this patient population. In patients with centrally confirmed T790M-positive tumors, the objective response rate (ORR) was reported to be 33.9% in a final analysis that included patients across different dose levels. nih.gov Earlier data from TIGER-X presented at the 2015 ASCO Annual Meeting showed an ORR of 53% and a disease control rate (DCR) of 85% in T790M-mutant NSCLC patients across all dose levels. onclive.com In a subset of patients treated at the 500 mg dose, the ORR was 60% and the DCR was 90%. onclive.comtouchoncology.com Updated confirmed response rates for evaluable patients treated with the 500 mg and 625 mg doses were reported as 28% and 34%, respectively, with a median duration of response of approximately 9 months for both doses. onclive.comdovepress.com
The TIGER-3 phase 3 study further investigated rociletinib (B611991) versus chemotherapy in patients with EGFR-mutated NSCLC who had progressed on prior EGFR TKIs. nih.govascopubs.org In the T790M-positive population, the median progression-free survival (PFS) was 6.8 months in the rociletinib group compared to 2.7 months in the chemotherapy group. nih.gov
The development and investigation of CO-1686 underscored the clinical need for therapies capable of overcoming the acquired resistance mediated by the EGFR T790M mutation, a critical challenge in the management of EGFR-mutated NSCLC.
Here is a summary of objective response rates from the TIGER-X study for T790M-positive patients:
| Study / Analysis | Patient Population (T790M Status) | Dose Level(s) | Objective Response Rate (ORR) |
| TIGER-X (2015 ASCO presentation) | Centrally Confirmed T790M-Positive | All dose levels | 53% onclive.comtouchoncology.comdovepress.com |
| TIGER-X (2015 ASCO presentation) | Centrally Confirmed T790M-Positive | 500 mg BID | 60% onclive.comtouchoncology.com |
| TIGER-X (Updated Confirmed Response) | Evaluable T790M-Positive | 500 mg BID | 28% onclive.comdovepress.com |
| TIGER-X (Updated Confirmed Response) | Evaluable T790M-Positive | 625 mg BID | 34% onclive.comdovepress.com |
| TIGER-X (Final Analysis) | Centrally Confirmed T790M-Positive | 500, 625, 750 mg BID | 33.9% nih.gov |
Here is a summary of median progression-free survival data from the TIGER-3 study for T790M-positive patients:
| Study | Patient Population (T790M Status) | Treatment Group | Median PFS (months) |
| TIGER-3 | T790M-Positive | Rociletinib | 6.8 nih.gov |
| TIGER-3 | T790M-Positive | Chemotherapy | 2.7 nih.gov |
Properties
Molecular Formula |
C24H26F3N7O2 |
|---|---|
Molecular Weight |
501.5 |
SMILES |
NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |
Appearance |
white solid powder |
Synonyms |
CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone |
Origin of Product |
United States |
Molecular Mechanisms of Action and Selectivity of Co 1686
Kinase Inhibition Profile and Irreversible Binding Characteristics
CO-1686 is characterized as an oral, irreversible, and mutant-selective tyrosine kinase inhibitor (TKI) d-nb.infomedchemexpress.comdana-farber.org. Its inhibitory action is attributed to a covalent binding mechanism within the EGFR kinase domain nih.govaustinpublishinggroup.comfrontiersin.org.
Covalent Adduction to Cysteine 797 within the EGFR Kinase Domain
A key feature of CO-1686's mechanism is the presence of a reactive acrylamide (B121943) group, which forms a covalent bond with cysteine (C) 797 in the ATP-binding pocket of the EGFR kinase nih.gov. This irreversible binding to Cys797 is crucial for its sustained and complete EGFR inhibition nih.govdovepress.com. The covalent adduction to C797 is a common characteristic among third-generation EGFR TKIs, enabling them to achieve potent inhibition even in the presence of high intracellular ATP concentrations dovepress.com.
Selective Inhibition of Activating EGFR Mutations (e.g., L858R, Exon 19 Deletions)
CO-1686 demonstrates potent and selective inhibitory activity against common activating EGFR mutations, including the L858R point mutation in exon 21 and in-frame deletions in exon 19 nih.govd-nb.infomedchemexpress.commdpi.com. These activating mutations are frequently found in NSCLC and render the EGFR more susceptible to inhibition by TKIs compared to wild-type EGFR nih.gov.
Potent Activity Against the EGFR T790M Resistance Mutation
A significant advantage of CO-1686 is its potent activity against the EGFR T790M resistance mutation nih.govd-nb.infomedchemexpress.comtouchoncology.com. The T790M mutation, often referred to as the "gatekeeper" mutation, is a primary mechanism of acquired resistance to first- and second-generation EGFR inhibitors, accounting for 50%–60% of resistance cases nih.govtouchoncology.comasco.orgsciencedaily.com. This mutation increases the affinity of EGFR for ATP, thereby reducing the effectiveness of competitive TKIs touchoncology.com. CO-1686 was specifically designed to overcome this T790M-mediated resistance medchemexpress.com. In in vitro kinase assays, the half-maximal inhibitory concentration (IC₅₀) of rociletinib (B611991) for EGFR L858R/T790M was reported to be less than 0.51 nM nih.gov.
Differential Activity and Sparing of Wild-Type EGFR Kinase
CO-1686 exhibits differential activity, showing minimal activity against wild-type (WT) EGFR nih.govd-nb.infomedchemexpress.commdpi.com. This selectivity is a critical design feature of third-generation EGFR inhibitors, aimed at circumventing dose-limiting toxicities such as skin inflammation and diarrhea, which are often associated with the inhibition of WT EGFR by earlier-generation TKIs medchemexpress.comtouchoncology.comguidetopharmacology.org. The in vitro kinase assay showed an IC₅₀ of 6 nM for EGFR WT, significantly higher than for mutant forms nih.gov. Rociletinib has been reported to be approximately 22-fold selective over WT EGFR medchemexpress.comaustinpublishinggroup.com. The smaller threonine (T) residue at position 790 in EGFR WT kinase results in weaker hydrophobic forces, contributing to the selectivity for the T790M mutant over EGFR WT nih.gov.
Table 1: In Vitro Kinase Inhibition Profile of Rociletinib (CO-1686)
| EGFR Variant | IC₅₀ (nM) | Selectivity over WT EGFR | Reference |
| EGFR L858R/T790M | <0.51 | - | nih.gov |
| EGFR WT | 6 | - | nih.gov |
| EGFR L858R/T790M | 21.5 (Kᵢ) | - | medchemexpress.com |
| EGFR WT | 303.3 (Kᵢ) | ~22-fold | medchemexpress.com |
Structural Basis of Receptor-Ligand Interactions
The specific molecular architecture of CO-1686 dictates its interaction with the EGFR kinase domain, providing a structural basis for its observed selectivity.
Crystallographic Analysis of CO-1686 in Complex with Mutant EGFR
Crystallographic analyses of rociletinib in complex with mutant EGFR, specifically EGFR T790M and L858R, have provided insights into its binding mode mdpi.com. The amino-pyrimidine group of CO-1686 forms hydrogen bonds with the hinge residue methionine (M) 793 nih.gov. In the EGFR L858R structure, rociletinib forms two hydrogen bonds, including one between nitrogens in the pyrimidine (B1678525) group and another between the fluoromethyl and Thr790 mdpi.com. In the T790M structure, this interaction becomes a strong hydrophobic interaction due to the bulkier methionine at position 790 nih.gov. The acrylamide group consistently forms a covalent bond with Cys797 in both active (DFG-in/αC-in) conformation structures mdpi.com. These structural insights help explain the potent and selective inhibition of mutant EGFR by CO-1686.
Table 2: Key Binding Interactions of CO-1686 with EGFR Kinase Domain
| Interaction Type | Residue(s) Involved | EGFR Variant | Reference |
| Covalent Bond | Cysteine 797 | All EGFR | nih.govmdpi.com |
| Hydrogen Bond | Methionine 793 (hinge) | All EGFR | nih.gov |
| Hydrogen Bond | Fluoromethyl and Thr790 | EGFR L858R | mdpi.com |
| Hydrophobic Interaction | 5-substituent of aminopyrimidine and Methionine 790 (gatekeeper) | EGFR T790M | nih.gov |
Preclinical Evaluation of Co 1686 Potency and Antitumor Activity
In Vitro Cellular Pharmacology and Selectivity
CO-1686 demonstrates potent and selective inhibition of EGFR-mutant NSCLC cells, showing minimal activity against wild-type EGFR. aacrjournals.orgnih.govresearchgate.netmdpi.com
Rociletinib (B611991) (CO-1686) potently inhibits the proliferation of human cancer cell lines expressing mutant EGFR, while exhibiting minimal effects on cells dependent on wild-type EGFR. researchgate.netselleckchem.com In cell-free assays, CO-1686 shows a Kᵢ of 21.5 nM for EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ mutant and 303.3 nM for EGFRᵂᵀ, indicating a significant selectivity. selleckchem.comchemietek.commedchemexpress.com In cellular assays, CO-1686 selectively inhibits the growth of NSCLC cells expressing mutant EGFR with GI₅₀ values ranging from 7 to 32 nM. selleckchem.comdovepress.com For instance, in H1975 cells (harboring L858R/T790M dual mutations), CO-1686 has shown an IC₅₀ for cytotoxicity around 0.20 µM (200 nM), and for H3255 cells (with the L858R active mutant), the IC₅₀ is approximately 0.50 µM (500 nM). mdpi.comnih.gov The enzyme activity of EGFR L858R/T790M is inhibited by CO-1686 at an IC₅₀ of 0.04 µM (40 nM). nih.govresearchgate.net
Table 1: In Vitro Inhibitory Activity of CO-1686 on EGFR-Mutant NSCLC Cell Lines
| Cell Line (EGFR Mutation Status) | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |
| H1975 (L858R/T790M) | Cytotoxicity | 200 | mdpi.comnih.gov |
| H3255 (L858R) | Cytotoxicity | 500 | mdpi.comnih.gov |
| Mutant EGFR-expressing cells | Cell Growth | 7-32 | selleckchem.comdovepress.com |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ enzyme | Kinase Assay | 40 | nih.govresearchgate.net |
| EGFRᵂᵀ enzyme | Kinase Assay | 303.3 (Kᵢ) | selleckchem.comchemietek.commedchemexpress.com |
CO-1686 potently and selectively inhibits the growth of NSCLC cells expressing mutant EGFR and induces apoptosis. selleckchem.commedchemexpress.com Furthermore, studies have indicated that related compounds can induce cell cycle arrest, specifically at the G0/G1 or G2/M and pre-G1 phases, and upregulate pro-apoptotic proteins such as p53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic protein Bcl2. researchgate.netlarvol.comnih.gov
Rociletinib distinguishes itself from first- and second-generation EGFR TKIs (such as gefitinib (B1684475), erlotinib (B232), and afatinib) by its selective targeting of the T790M resistance mutation. guidetopharmacology.orgnih.gov While first- and second-generation TKIs are effective against common activating EGFR mutations, acquired resistance often develops, predominantly due to the EGFR T790M mutation. nih.govresearchgate.net In in vitro tests, CO-1686 demonstrated 22 times greater selectivity for the L858R/T790M double mutant EGFR compared to wild-type EGFR, a significantly higher selectivity than erlotinib. dovepress.comtandfonline.com This mutant-selective profile suggests that CO-1686 may offer superior tolerability by circumventing wild-type EGFR-driven toxicities commonly associated with earlier generations of TKIs. guidetopharmacology.orgaacrjournals.org
CO-1686 is an irreversible inhibitor that covalently binds to Cysteine (C) 797 in the ATP-binding pocket of the EGFR kinase domain, leading to potent inhibition. nih.govtandfonline.com In cell-based assays, CO-1686 potently inhibits the phosphorylation of EGFR (p-EGFR) in mutant EGFR-expressing cells, with IC₅₀ values ranging from 62 to 187 nM. selleckchem.com In contrast, its inhibitory effect on EGFR phosphorylation in wild-type EGFR-expressing cells is significantly lower, with IC₅₀ values exceeding 2,000 nM. selleckchem.com This demonstrates CO-1686's selective modulation of the EGFR signaling pathway in mutant cells.
In Vivo Efficacy in Established Preclinical Models
Preclinical studies have consistently shown that CO-1686 exhibits robust antitumor activity and induces tumor regression in NSCLC xenograft models harboring EGFR mutations, including the T790M resistance mutation. aacrjournals.orgd-nb.infotouchoncology.com For example, CO-1686 administered at 50 mg/kg twice daily resulted in tumor regressions in various xenograft models, including HCC827 (del19), NCI-H1975 (L858R/T790M), and the patient-derived lung tumor xenograft model LUM1868 (L858R/T790M). researchgate.net
In comparative studies, CO-1686 demonstrated a minimal reduction in tumor growth in wild-type A431 xenograft models. researchgate.net Conversely, first- and second-generation TKIs like erlotinib (75 mg/kg daily) and afatinib (B358) (20 mg/kg daily) caused profound tumor regression in these wild-type models, but this was accompanied by body weight loss and inhibition of the wild-type EGFR pathway. researchgate.net This underscores CO-1686's mutant-selective profile in vivo. Further, in genetically engineered mouse (GEM) models, mice with EGFRᴸ⁸⁵⁸ᴿ mutant tumors responded to both erlotinib and rociletinib, whereas mice with EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ tumors showed responses only to rociletinib, highlighting its efficacy against the T790M resistance mutation. nih.gov
Table 2: In Vivo Antitumor Activity of CO-1686 in NSCLC Xenograft Models
| Xenograft Model (EGFR Mutation Status) | Treatment (CO-1686) | Outcome | Reference |
| HCC827 (del19) | 50 mg/kg BID | Tumor Regression | researchgate.net |
| NCI-H1975 (L858R/T790M) | 50 mg/kg BID | Tumor Regression | researchgate.net |
| LUM1868 (L858R/T790M) | 50 mg/kg BID | Tumor Regression | researchgate.net |
| A431 (Wild-type) | 50 mg/kg BID | Minimal Tumor Growth Reduction | researchgate.net |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ transgenic mice | Effective Doses | Durable Tumor Shrinkage | aacrjournals.orgnih.govd-nb.infotouchoncology.com |
Efficacy in Transgenic Mouse Models Expressing Human EGFR Mutations
The efficacy of CO-1686 was rigorously assessed in transgenic mouse models engineered to express human EGFR mutations, demonstrating significant antitumor activity. Oral administration of CO-1686 led to tumor regressions in models expressing both human EGFRL858R and EGFRL858R/T790M mutations nih.govaacrjournals.orgnih.govnovanet.ca.
In genetically engineered mouse (GEM) models of lung adenocarcinoma, where tumors develop upon human mutant EGFR transgene induction, CO-1686 exhibited potent effects. Specifically, in EGFRL858R and EGFRL858R/T790M GEM models, administration of CO-1686 at 50 mg/kg twice daily (BID) resulted in robust antitumor activity, as evidenced by magnetic resonance imaging (MRI) and histological assessment novanet.ca. Following a three-week dosing period, animals treated with CO-1686 showed complete regression of established lesions novanet.ca.
A comparative study in the EGFRL858R/T790M GEM model highlighted CO-1686's superior efficacy. While afatinib, dosed at its maximum tolerated dose of 20 mg/kg once daily (QD), demonstrated limited efficacy, CO-1686 achieved complete tumor regression novanet.ca.
| Mouse Model | Compound | Dose/Schedule | Antitumor Activity |
|---|---|---|---|
| EGFRL858R GEM | CO-1686 | 50 mg/kg BID | Potent, complete regression novanet.ca |
| EGFRL858R/T790M GEM | CO-1686 | 50 mg/kg BID | Potent, complete regression novanet.ca |
| EGFRL858R/T790M GEM | Afatinib | 20 mg/kg QD | Limited efficacy novanet.ca |
Pharmacodynamic Biomarker Analysis in Tumor Tissues from Preclinical Models
Pharmacodynamic biomarker analysis in tumor tissues derived from preclinical models provided insights into the mechanism of action and resistance patterns associated with CO-1686. Immunohistochemical analysis of lung tumor sections from CO-1686-treated animals confirmed a substantial reduction in both tumor burden and cell proliferation, as indicated by Ki67 staining, in transgenic models nih.gov.
Studies investigating acquired resistance to CO-1686 in vitro revealed that resistance was not mediated by additional mutations or amplification of the EGFR gene nih.govaacrjournals.orgnih.gov. Instead, resistant NSCLC cells exhibited characteristics of epithelial-mesenchymal transition (EMT) and demonstrated increased sensitivity to AKT inhibitors nih.govaacrjournals.orgnih.govtargetedonc.com. Furthermore, higher basal levels of phosphorylated AKT were observed in these resistant cells, and the combination of AKT inhibitors with CO-1686 was shown to restore partial drug sensitivity targetedonc.com.
Pharmacokinetic and pharmacodynamic studies conducted in H1975 tumor-bearing mice demonstrated that CO-1686 exposure was dose-proportional, leading to dose-dependent EGFR modulation within the tumors aacrjournals.org. Importantly, evaluation of normal lung tissue from the same animals confirmed that CO-1686 exhibited no inhibition of wild-type EGFR, reinforcing its mutant-selective profile aacrjournals.org.
Further analysis of target occupancy in H1975 cell lysates, which harbor the EGFRL858R/T790M mutation, showed that CO-1686 potently occupied the mutant EGFRL858R/T790M protein with an EC50 of 34 ± 9 nmol/L aacrjournals.org. This occupancy directly correlated with the inhibition of EGFRL858R/T790M kinase activity, with an EC50 of 58 ± 34 nmol/L, indicating a direct stoichiometric relationship between target engagement and kinase inhibition aacrjournals.org.
| Biomarker/Activity | Measurement | Value | Correlation/Observation |
|---|---|---|---|
| Tumor Burden | Histological assessment | Reduced | Confirmed in transgenic models nih.gov |
| Cell Proliferation | Ki67 staining | Reduced | Confirmed in transgenic models nih.gov |
| Acquired Resistance Mechanism | Genetic analysis | No additional EGFR mutations/amplification | Observed in vitro nih.govaacrjournals.orgnih.gov |
| Acquired Resistance Phenotype | Cell characteristics | Epithelial-mesenchymal transition (EMT) | Observed in vitro nih.govaacrjournals.orgnih.govtargetedonc.com |
| Acquired Resistance Sensitivity | Drug response | Increased sensitivity to AKT inhibitors | Observed in vitro nih.govaacrjournals.orgnih.govtargetedonc.com |
| Phosphor-AKT Levels | Protein expression | Higher basal levels in resistant cells | Observed in resistant cells targetedonc.com |
| EGFR Modulation (in H1975 tumors) | Pharmacodynamic studies | Dose-dependent | Correlated with CO-1686 exposure aacrjournals.org |
| EGFRWT Inhibition (normal lung tissue) | Pharmacodynamic studies | No inhibition | Confirms selectivity aacrjournals.org |
| Mutant EGFRL858R/T790M Occupancy (H1975 cells) | EC50 | 34 ± 9 nmol/L aacrjournals.org | Directly correlated with kinase inhibition aacrjournals.org |
| EGFRL858R/T790M Kinase Activity Inhibition (H1975 cells) | EC50 | 58 ± 34 nmol/L aacrjournals.org | Directly correlated with target occupancy aacrjournals.org |
Mechanisms of Acquired Resistance to Co 1686
EGFR-Dependent Resistance Mechanisms
EGFR-dependent resistance to CO-1686 primarily involves the emergence of new mutations within the EGFR kinase domain. These tertiary mutations alter the drug's binding site, reducing its inhibitory effect.
Emergence of Tertiary EGFR Kinase Domain Mutations (e.g., C797S, L718Q, L844V)
The most well-characterized tertiary mutation conferring resistance to CO-1686 is the C797S mutation . nih.govacs.org CO-1686 is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. researchgate.net The substitution of this cysteine with a serine (C797S) prevents this covalent bond from forming, thereby rendering the drug ineffective. acs.orgnih.gov This mutation has been identified in patients who have developed resistance to various third-generation EGFR inhibitors, including CO-1686. nih.gov
Other less common tertiary mutations that have been identified to cause resistance to CO-1686 include L718Q and L844V . nih.govnih.gov Both of these mutations have been shown to confer resistance to CO-1686 in preclinical models. nih.govdovepress.com The L844V mutation has also been reported in patients who have developed resistance. nih.gov While mutations at the L718 residue to other amino acids have been observed, the specific L718Q mutation has been identified as a resistance mechanism to CO-1686. nih.govnih.gov
| Mutation | Mechanism of Resistance | Clinical Significance |
|---|---|---|
| C797S | Prevents covalent binding of CO-1686 by replacing the target cysteine residue with serine. acs.orgnih.gov | A common mechanism of resistance to third-generation irreversible EGFR inhibitors. nih.gov |
| L718Q | Alters the conformation of the ATP-binding pocket, leading to steric hindrance. researchgate.net | Identified as a resistance mechanism in preclinical studies. nih.govnih.gov |
| L844V | Weakens hydrophobic interactions necessary for stable drug binding. researchgate.net | Observed in both preclinical models and in patients with acquired resistance. nih.govnih.gov |
Structural Implications of New Mutations for CO-1686 Binding Affinity
The structural basis for how these tertiary mutations lead to CO-1686 resistance lies in their impact on the drug's interaction with the EGFR kinase domain.
C797S: As mentioned, the C797S mutation directly removes the reactive cysteine residue required for the covalent bond formation by irreversible inhibitors like CO-1686. acs.org This is the most direct mechanism of resistance, as it fundamentally changes the mode of drug binding.
L718Q: Structural modeling suggests that the L718Q mutation introduces a bulkier amino acid with a different charge into the ATP binding pocket. researchgate.net This is predicted to cause steric hindrance, physically impeding the proper docking of CO-1686. researchgate.net This clash would prevent the inhibitor from achieving the optimal conformation for effective binding.
L844V: The L844 residue is involved in hydrophobic interactions that help to stabilize the binding of CO-1686 within the EGFR kinase domain. nih.gov The substitution of leucine (B10760876) with a smaller valine residue (L844V) is thought to weaken these critical hydrophobic interactions. researchgate.net This reduction in binding affinity makes it easier for ATP to outcompete CO-1686 for binding to the kinase domain, thus restoring EGFR signaling and leading to drug resistance. nih.govresearchgate.net
EGFR-Independent Bypass Signaling Pathways
In addition to on-target alterations, tumors can develop resistance to CO-1686 by activating alternative signaling pathways that bypass the need for EGFR signaling. This allows cancer cells to continue to proliferate and survive despite the effective inhibition of EGFR.
Activation of Alternative Receptor Tyrosine Kinases (e.g., MET Amplification, HER2, AXL Activation)
A common mechanism of EGFR-independent resistance is the amplification or activation of other receptor tyrosine kinases (RTKs).
MET Amplification: Increased copy number of the MET gene, leading to overexpression and activation of the MET receptor, is a frequently observed mechanism of resistance to CO-1686. asco.orgaacrjournals.org Activation of MET can drive downstream signaling through pathways such as PI3K/AKT, effectively bypassing the EGFR blockade. h1.co Preclinical studies have shown that combining CO-1686 with a MET inhibitor can overcome this resistance. asco.orgaacrjournals.org
HER2 (ERBB2) Amplification: Amplification of the HER2 gene, another member of the EGFR family, has also been identified as a resistance mechanism to third-generation EGFR inhibitors. aacrjournals.org Similar to MET, HER2 activation can sustain downstream signaling pathways, promoting cell survival and proliferation. nih.gov
AXL Activation: Increased activation of the AXL receptor tyrosine kinase has been linked to resistance to EGFR inhibitors. nih.govresearchgate.net AXL activation can be associated with an epithelial-to-mesenchymal transition (EMT) phenotype and can reactivate downstream signaling pathways like PI3K/AKT and MAPK/ERK, thereby circumventing the effects of EGFR inhibition. nih.govoaepublish.com
Phenotypic Changes: Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal properties, leading to increased motility and invasion. This phenotypic switch has been associated with resistance to EGFR TKIs. nih.govnih.gov The activation of AXL is often linked with EMT, suggesting a coordinated mechanism of resistance. nih.govnih.gov Cells that have undergone EMT may become less dependent on EGFR signaling for their survival.
Downstream Signaling Pathway Alterations (e.g., KRAS Mutations, IGF1R Activation, PI3K/AKT Pathway)
Alterations in molecules downstream of EGFR can also confer resistance to CO-1686 by constitutively activating pro-survival pathways.
KRAS Mutations: The emergence of activating mutations in KRAS, a key downstream effector of EGFR, has been reported in patients with acquired resistance to CO-1686. asco.orgaacrjournals.org Mutant KRAS can independently activate the MAPK and PI3K/AKT pathways, making the cells resistant to upstream EGFR inhibition. nih.govnih.gov
IGF1R Activation: The insulin-like growth factor 1 receptor (IGF1R) pathway can also contribute to resistance. In KRAS-mutant lung cancer cells, both KRAS and IGF1R signaling are required to activate the PI3K pathway. nih.govresearchgate.net Activation of IGF1R can therefore provide a bypass mechanism to sustain PI3K signaling in the presence of EGFR inhibition.
PI3K/AKT Pathway: The PI3K/AKT pathway is a critical downstream signaling cascade that promotes cell survival and proliferation. mdpi.com In some cases, resistance can arise from alterations within this pathway, such as mutations in PIK3CA, that lead to its constitutive activation, independent of upstream signals from EGFR. mdpi.com
| Pathway | Mechanism | Key Molecules |
|---|---|---|
| Alternative RTK Activation | Amplification or hyperactivation of other RTKs to maintain downstream signaling. | MET, HER2 (ERBB2), AXL. asco.orgaacrjournals.orgnih.gov |
| Phenotypic Changes | Switch to a mesenchymal phenotype, reducing dependence on EGFR signaling. | Epithelial-Mesenchymal Transition (EMT). nih.gov |
| Downstream Pathway Alterations | Mutations or activation of components downstream of EGFR. | KRAS mutations, IGF1R activation, PI3K/AKT pathway activation. asco.orgnih.gov |
Investigation of Other Potential Resistance Mechanisms (e.g., Small Cell Lung Cancer Transformation)
Beyond on-target alterations and bypass pathway activation, histological transformation is a significant mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including CO-1686 (rociletinib). One of the most critical transformations observed is the conversion of non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC). This lineage transformation allows the tumor to develop in a manner that is no longer dependent on the EGFR signaling pathway, thereby rendering EGFR inhibitors like rociletinib (B611991) ineffective.
Research into resistance mechanisms for third-generation EGFR TKIs has identified SCLC transformation as a recurring, albeit relatively infrequent, event. In patients treated with rociletinib, this transformation has been specifically documented. For instance, in a study analyzing biopsies from patients who progressed on rociletinib, SCLC transformation was identified in 2 out of 12 cases (approximately 16.7%). nih.govnih.gov This is a higher frequency than the generally reported 5-10% rate of SCLC transformation observed across all EGFR TKI-resistant cases. asco.org
Molecular analysis of these transformed tumors reveals a distinct genetic profile. Typically, the original activating EGFR mutation is retained, providing evidence of the tumor's clonal origin from the initial NSCLC. However, the T790M resistance mutation, which rociletinib is designed to target, is often lost. nih.gov This suggests that the SCLC transformation arises from a clone that is distinct from the T790M-positive subclone. asco.org
A key molecular event associated with this transformation is the loss of the retinoblastoma (RB1) tumor suppressor gene. nih.gov Downregulation of EGFR expression is also observed in these transformed SCLC tumors. nih.gov The combination of retaining the initial EGFR mutation while losing RB1 and the T790M mutation appears to be a characteristic genomic signature of SCLC transformation in this context.
The clinical implications of SCLC transformation are significant. Patients who undergo this histologic change generally have a poor prognosis. nih.gov The transformed SCLC is typically aggressive and no longer responds to EGFR TKI therapy. asco.org Standard treatment for de novo SCLC, such as platinum-etoposide chemotherapy, is often employed with varying degrees of success. asco.org
The following table summarizes the key findings related to SCLC transformation as a resistance mechanism to CO-1686 and other EGFR TKIs:
| Feature | Observation in Rociletinib (CO-1686) Resistance | General Observations in EGFR TKI Resistance | Citation |
| Frequency | Observed in 2 of 12 patients (16.7%) in one study. | Occurs in approximately 5-10% of cases. | nih.govnih.govasco.org |
| Original EGFR Mutation | Retained post-transformation. | Generally retained. | nih.govasco.org |
| T790M Mutation | Lost in transformed SCLC. | Often lost, suggesting a distinct clonal origin. | nih.govasco.org |
| Key Molecular Alterations | Loss of RB1, downregulation of EGFR. | Loss of RB1 and TP53 mutations are common. | nih.govasco.org |
| Clinical Outcome | Poor prognosis, resistance to rociletinib. | Poor prognosis, switch to chemotherapy is typical. | asco.orgnih.gov |
Chemical Synthesis and Derivatization Strategies for Co 1686
Synthetic Methodologies for CO-1686 and its Chemical Analogues
The synthesis of CO-1686 (Rociletinib) typically involves the formation of key intermediates, one of which corresponds to the structure of CO1686-DA. Several synthetic routes have been reported for the preparation of CO-1686. sci-hub.segoogle.comacs.org A common approach involves the condensation of a substituted pyrimidine (B1678525) with an aniline (B41778) derivative and a substituted phenylpiperazine moiety.
One synthetic pathway for CO-1686 involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 3-nitroaniline, followed by reduction and amidation to obtain N-[3-(2-Chloro-5-trifluoromethyl-pyrimidin-4-amino)phenyl]acrylamide. chemicalbook.comgoogle.com Separately, 5-fluoro-2-nitroanisole (B157042) can be condensed with piperazine (B1678402), acetylated, and reduced to yield 1-(3-methoxy-4-aminophenyl)-4-acetylpiperazine. chemicalbook.comgoogle.com The condensation of this latter compound with the pyrimidine derivative furnishes CO-1686. chemicalbook.comgoogle.com
In the context of this compound, its structure corresponds to the intermediate formed before the final acrylamide (B121943) functionalization in the synthesis of CO-1686. This intermediate, the des-acryl analogue, contains the core structure comprising the pyrimidine ring, the substituted phenylamino (B1219803) moiety, and the acetylpiperazine-substituted methoxyphenylamino group, lacking only the acrylamide group present in CO-1686. medkoo.commedkoo.com
Another synthetic route for osimertinib (B560133) (CO-1686) involves the cyclization of a guanidine (B92328) derivative with an indole (B1671886) derivative to form the central pyrimidine structure. sci-hub.se Subsequent steps involve functional group transformations to arrive at the final product. sci-hub.se While specific details on the isolation of this compound as a distinct intermediate in every reported synthesis may vary, its structural motif is consistently present in synthetic pathways leading to CO-1686.
The synthesis of non-radioactive brominated CO-1686 (BrCO1686), a precursor for radiolabeling, also follows a multi-step process involving the condensation of N-(3-[{2-chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl)acrylamide with a substituted 1-(4-[4-amino-3-methoxyphenyl]piperazine-1-yl)ethan-1-one. researchgate.netresearchgate.net This highlights that analogues of CO-1686 with modifications on the phenyl ring also utilize synthetic strategies that build upon a core structure similar to this compound.
Structure-Activity Relationship (SAR) Studies of CO-1686 Derivatives
SAR studies of CO-1686 (Rociletinib) and its derivatives have been crucial in understanding the structural features necessary for potent and selective inhibition of EGFR, particularly against activating and resistance mutations like L858R and T790M. This compound, as the des-acryl analogue, represents a key structural component of CO-1686, lacking the Michael acceptor acrylamide group responsible for the covalent binding to cysteine 797 (C797) in EGFR.
Elucidation of Critical Substituents and Their Influence on Potency and Selectivity
Research has identified several critical substituents within the CO-1686 structure that influence its activity and selectivity. The anilinopyrimidine core is fundamental for binding to the EGFR kinase domain. nih.gov The methoxy (B1213986) group on the phenyl ring attached to the piperazine contributes to the specificity of CO-1686 towards EGFR. mdpi.com The trifluoromethyl substituent on the pyrimidine ring is beneficial for forming hydrophobic interactions with the Met790 residue, which is present in the T790M mutant EGFR and acts as a gatekeeper residue. mdpi.combiointerfaceresearch.com This interaction is not afforded by the wild-type EGFR, which has a threonine residue at this position (Thr790). mdpi.com
The presence of the acrylamide group in CO-1686 is responsible for its irreversible covalent binding to C797 in the EGFR ATP-binding pocket, a characteristic feature of third-generation EGFR-TKIs effective against the T790M mutation. biointerfaceresearch.commdpi.com While this compound lacks this acrylamide group and thus the ability to form a covalent bond, the remainder of its structure provides the necessary interactions for reversible binding to the EGFR kinase domain. SAR studies on CO-1686 derivatives explore modifications to these regions to optimize binding affinity, selectivity for mutant EGFR over wild-type, and pharmacokinetic properties.
Optimization Strategies Based on SAR Data for Next-Generation Inhibitors
SAR data guides the design and synthesis of modified CO-1686 analogues to improve their pharmacological profile. Strategies include altering substituents on the phenyl rings, the pyrimidine core, or the piperazine moiety to enhance potency against specific EGFR mutations, improve selectivity against wild-type EGFR, modulate pharmacokinetic properties, or overcome new resistance mechanisms like the C797S mutation. The understanding of how each part of the molecule, including the this compound core structure, contributes to binding and activity is essential for rational drug design in this class of inhibitors.
Development of Radiolabeled CO-1686 Derivatives for Molecular Imaging
Radiolabeled derivatives of EGFR-TKIs like CO-1686 have been developed as molecular imaging probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to non-invasively detect EGFR mutation status in tumors, particularly the L858R/T790M double mutation prevalent in acquired resistance to earlier generation TKIs. biointerfaceresearch.comsnmjournals.orgnih.gov These radiolabeled probes are typically based on the structure of the active inhibitor, meaning they are derivatives of CO-1686, which is synthesized from this compound.
Radiosynthesis of Imaging Probes (e.g., [125I]ICO1686, [77Br]BrCO1686)
Radiolabeled derivatives such as [125I]ICO1686 and [77Br]BrCO1686 have been synthesized for imaging purposes. biointerfaceresearch.comsnmjournals.orgnih.govresearchgate.netnih.govnii.ac.jpmdpi.commdpi.com
The radiosynthesis of [125I]ICO1686, an iodinated derivative of CO-1686, involves the introduction of the radioactive iodine isotope 125I into a precursor molecule. biointerfaceresearch.comsnmjournals.orgnih.govresearchgate.netnii.ac.jpmdpi.com One method reported is the iododestannylation of a corresponding tributylstannyl precursor using [125I]NaI and N-chlorosuccinimide (NCS) as an oxidizing agent. snmjournals.orgnih.govresearchgate.netnii.ac.jp The non-radioactive iodinated compound (ICO1686) is synthesized first, often by incorporating an iodinated phenyl group into the CO-1686 scaffold during its synthesis, starting from a precursor like 5-iodo-m-phenylenediamine instead of m-phenylenediamine. nih.govmdpi.com This non-radioactive iodinated compound or its stannyl (B1234572) precursor is then used for the radiosynthesis. The radiosynthesis of [125I]ICO1686 has been reported to achieve high radiochemical yield (e.g., 77%) and purity (>99%). snmjournals.orgnih.govresearchgate.netnii.ac.jpmdpi.com
Similarly, [77Br]BrCO1686, a radiobrominated analogue, has been synthesized. researchgate.netbiointerfaceresearch.comnih.govmdpi.com This involves introducing the radioactive bromine isotope 77Br into the CO-1686 structure. The radiosynthesis of [77Br]BrCO1686 has been achieved by bromodestannylation of a corresponding tributylstannylated precursor using [77Br]bromide and NCS. researchgate.netnih.govmdpi.com This method has yielded the radiotracer with high purity (>99%). nih.gov
In Vitro Selectivity and Cellular Uptake Studies of Radiolabeled Probes for EGFR Mutations
In vitro studies using human non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation profiles are conducted to evaluate the selectivity and cellular uptake of these radiolabeled probes. Commonly used cell lines include H1975 (EGFR L858R/T790M double mutation), H3255 (EGFR L858R active mutation), and H441 (wild-type EGFR). mdpi.combiointerfaceresearch.comsnmjournals.orgnih.govresearchgate.netnih.govnii.ac.jpmdpi.combiointerfaceresearch.com
Studies with [125I]ICO1686 have shown preferential accumulation in H1975 cells (L858R/T790M) compared to H3255 (L858R) and H441 (wild-type) cells. biointerfaceresearch.comsnmjournals.orgnih.govresearchgate.netnii.ac.jpmdpi.com For instance, one study reported a radioactivity uptake of 101.52% dose/mg protein in H1975 cells at 4 hours incubation, which was significantly higher than the uptake in H3255 (33.52%) and H441 (8.95%) cells. nih.govresearchgate.netnii.ac.jpmdpi.com The high accumulation in H1975 cells is attributed to the presence of the T790M mutation, which is targeted by CO-1686 and its derivatives. biointerfaceresearch.com Blocking studies with excess non-radioactive CO-1686 significantly reduced the uptake of [125I]ICO1686 in H1975 cells, indicating specific binding to the EGFR target. snmjournals.orgnih.govresearchgate.netnii.ac.jp
Similarly, [77Br]BrCO1686 has demonstrated preferential accumulation in H1975 cells compared to H3255 and H441 cells in cellular uptake studies. researchgate.netmdpi.combiointerfaceresearch.comnih.gov The accumulation of [77Br]BrCO1686 in H1975 cells was significantly reduced by pre-treatment with excess CO-1686, confirming the specificity of binding. researchgate.netmdpi.comnih.gov
These in vitro findings suggest that radiolabeled CO-1686 derivatives, synthesized using a scaffold derived from the this compound structure, hold potential as imaging agents for detecting EGFR mutations, particularly the L858R/T790M resistance mutation. biointerfaceresearch.comsnmjournals.org
In Vitro Cellular Uptake Data for Radiolabeled Probes
| Radiotracer | Cell Line (EGFR Status) | Uptake (% dose/mg protein) at 4h incubation | Reference |
| [125I]ICO1686 | H1975 (L858R/T790M) | 101.52 | nih.govresearchgate.netnii.ac.jpmdpi.com |
| [125I]ICO1686 | H3255 (L858R) | 33.52 | nih.govresearchgate.netnii.ac.jpmdpi.com |
| [125I]ICO1686 | H441 (Wild-type) | 8.95 | nih.govresearchgate.netnii.ac.jpmdpi.com |
| [77Br]BrCO1686 | H1975 (L858R/T790M) | 136.3 | researchgate.netnih.gov |
| [77Br]BrCO1686 | H3255 (L858R) | Significantly lower than H1975 | mdpi.comnih.gov |
| [77Br]BrCO1686 | H441 (Wild-type) | Significantly lower than H1975 | mdpi.comnih.gov |
Note: Data are approximate values reported in the cited sources and may vary slightly between experiments.
Preclinical Biodistribution and Pharmacokinetics of Imaging Agents
Preclinical studies evaluating the biodistribution and pharmacokinetics of imaging agent derivatives of CO-1686 have been conducted, primarily focusing on radiohalogenated analogs like [125I]ICO1686 and [77Br]BrCO1686. These studies aim to assess the uptake, distribution, and clearance of the radiotracers in relevant biological systems, particularly in the context of detecting EGFR mutations in non-small cell lung cancer (NSCLC).
In vitro cell uptake studies with [125I]ICO1686 using human NSCLC cell lines demonstrated differential accumulation based on EGFR mutation status. The radioactivity uptake of [125I]ICO1686 in H1975 cells (carrying EGFR L858R/T790M dual mutations) was significantly higher compared to H3255 cells (EGFR L858R active mutant) and H441 cells (wild-type EGFR) mdpi.comresearchgate.netnih.gov. Specifically, uptake in H1975 cells was reported as 101.52% dose/mg protein, while in H3255 and H441 cells it was 33.52% and 8.95% dose/mg protein, respectively mdpi.comresearchgate.netnih.gov. This high accumulation in H1975 cells was attributed to the presence of the T790M mutation, which is targeted by third-generation EGFR-TKIs like CO-1686 biointerfaceresearch.com. The uptake of [125I]ICO1686 in H1975 cells was significantly reduced when pre-treated with excess non-radioactive CO-1686, indicating that the binding site of the radiotracer is the same as that of CO-1686 snmjournals.orgresearchgate.netnih.govnih.gov.
In vivo biodistribution studies in tumor-bearing mice have provided insights into the distribution and clearance of these imaging agents. For [125I]ICO1686, studies in mice bearing H1975 tumors (EGFR L858R/T790M) showed tumor accumulation snmjournals.orgresearchgate.netnih.gov. One study reported an accumulation of 1.8 %ID/g in H1975 tumors snmjournals.org. Another study found the accumulation in H1975 tumors to be 1.77 ± 0.43% ID/g, which was comparable to that in H3255 tumors (1.63 ± 0.23% ID/g) researchgate.netnih.gov. However, the accumulation in H1975 tumors was not reduced by pretreatment with an excess dose of CO-1686 in this specific study researchgate.netnih.gov, suggesting that while in vitro specificity was high, further structural modifications might be needed to improve in vivo biodistribution for optimal tumor targeting researchgate.netnih.govnih.gov.
Biodistribution evaluation of [125I]ICO1686 in normal mice revealed accumulation in various organs over time. The highest accumulation at 10 minutes post-injection was observed in the small intestine (25.38% ID/g) biointerfaceresearch.com. After 24 hours, approximately 70% of the radiotracer was excreted in the feces biointerfaceresearch.com. The liver also showed high accumulation at earlier time points biointerfaceresearch.com.
Studies with [77Br]BrCO1686 also evaluated its biodistribution in tumor-bearing mice. The accumulation of radioactivity in H1975 tumors (4.51 ± 0.17 %ID/g) was higher than in H441 tumors (wild-type EGFR, 3.71 ± 0.13 %ID/g) at 1 hour post-injection mdpi.com. Pretreatment with excess CO-1686 significantly reduced the radioactivity in H1975 tumors, further supporting the specificity of the binding site mdpi.com.
Despite promising in vitro selectivity, some preclinical biodistribution studies of these radiohalogenated CO-1686 derivatives have indicated limitations, such as higher accumulation in non-target organs like the lungs compared to tumors nih.govacs.org, or comparable accumulation in different tumor types in some in vivo settings researchgate.netnih.gov. These findings suggest that further structural modifications may be necessary to optimize the in vivo pharmacokinetic and biodistribution profiles for improved tumor-to-background ratios and clinical utility as imaging agents researchgate.netnih.govnih.govnih.govacs.org.
The following tables summarize some of the preclinical data:
In Vitro Cell Uptake of [125I]ICO1686
| Cell Line (EGFR Status) | Radioactivity Uptake (% dose/mg protein) | Reference |
| H1975 (L858R/T790M) | 101.52 | mdpi.comresearchgate.netnih.gov |
| H3255 (L858R) | 33.52 | mdpi.comresearchgate.netnih.gov |
| H441 (Wild-type) | 8.95 | mdpi.comresearchgate.netnih.gov |
(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.)
In Vivo Tumor Accumulation of [125I]ICO1686 in Mice
(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.)
IC50 Values for CO-1686 and Halogenated Derivatives
| Compound | Cell Line (EGFR Status) | IC50 (µM) | Reference |
| CO-1686 | H1975 (L858R/T790M) | 0.14 | biointerfaceresearch.com |
| CO-1686 | H3255 (L858R) | 0.15 | biointerfaceresearch.com |
| ICO1686 | H1975 (L858R/T790M) | 0.20 ± 0.05 | mdpi.comresearchgate.net |
| ICO1686 | H3255 (L858R) | 0.50 ± 0.21 | mdpi.comresearchgate.net |
| ICO1686 | H441 (Wild-type) | ~10x higher than H1975 | researchgate.net |
| BrCO1686 | H1975 (L858R/T790M) | 0.18 ± 0.06 | mdpi.com |
| BrCO1686 | H3255 (L858R) | 0.20 ± 0.01 | mdpi.com |
(Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.)
Pharmacological and Admet Research of Co 1686
In Vitro Metabolic Stability Studies (e.g., Human Liver Microsome Assays)
In vitro studies have investigated the metabolic stability of rociletinib (B611991) (CO-1686), particularly in human liver microsomes (HLMs). Rociletinib demonstrated moderate metabolic stability in HLMs. The estimated in vitro half-life was reported as 34.39 minutes, with an intrinsic clearance of 20.15 µL/min/mg dovepress.comtandfonline.comnih.gov. These findings suggest that rociletinib undergoes a moderate rate of hepatic clearance dovepress.comtandfonline.comnih.gov. The moderate extraction ratio indicated by these in vitro results is suggestive of good bioavailability dovepress.comtandfonline.comnih.gov.
Identification and Characterization of CO-1686 Metabolites
Rociletinib (CO-1686) undergoes extensive metabolism in humans, primarily through amide hydrolysis fda.govfda.govidrblab.netnih.gov. Three major metabolites have been identified: M502, M460, and M544 fda.govfda.govidrblab.netnih.govnih.govnih.govtouchoncology.comresearchgate.net. The primary metabolic pathway involves the amide hydrolysis of rociletinib to form M502 fda.govfda.govidrblab.netnih.gov. M502 can be further metabolized via two main routes: another amide hydrolysis step leads to the formation of M460, or N-acetylation results in the formation of M544 fda.govfda.govidrblab.netnih.govresearchgate.net. M460 can also undergo N-acetylation fda.govidrblab.net. Enzymes involved in the metabolism of rociletinib include carboxylesterase 2 (CES2) and N-acetyltransferase 2 (NAT2) nih.gov. Polymorphisms in NAT2 can influence the levels of these metabolites nih.gov.
Evaluation of Metabolite Biological Activity (e.g., Potency Against Other Kinases)
While rociletinib (CO-1686) itself is an EGFR inhibitor targeting specific mutations, its major metabolites, M502 and M460, exhibit limited activity against EGFR fda.govfda.gov. However, these metabolites are associated with off-target biological activities that contribute to observed effects fda.govfda.govnih.govnih.govtouchoncology.comtandfonline.comfiercebiotech.com. M502 has been identified as being responsible for hyperglycemia, primarily through the inhibition of insulin-like growth factor 1 receptor (IGF1R) and insulin (B600854) receptor (INSR) kinases fda.govfda.govnih.govtouchoncology.comtandfonline.comfiercebiotech.com. M460 is implicated in QTc prolongation, which is attributed to its inhibitory activity against the human ether-à-go-go-related gene (hERG) channel fda.govfda.govnih.gov.
Preclinical Pharmacokinetic Properties (e.g., Oral Bioavailability, Half-Life)
Preclinical pharmacokinetic studies of CO-1686 (rociletinib) have been conducted, notably in mice nih.govaacrjournals.org. In these studies, rociletinib demonstrated high oral bioavailability, reported as 65% nih.gov. Absorption was relatively rapid, with the time to maximum plasma concentration (Tmax) occurring around 1.5 to 2.5 hours in humans fda.gov. The elimination half-life of rociletinib was found to be relatively short, approximately 2.6 hours in mice nih.gov and 2.7-3.5 hours in humans fda.gov. Rociletinib is primarily eliminated through the feces, accounting for approximately 85% of the dose in humans fda.gov. The major circulating metabolites, M502 and M460, have significantly longer half-lives compared to the parent compound, ranging up to 20 hours for M502 and 51 hours for M460, leading to their accumulation upon repeated dosing fda.govfda.govnih.gov.
Data Table: Preclinical Pharmacokinetic Properties of CO-1686 (Rociletinib)
| Property | Value (Mouse) | Value (Human) | Source |
| Oral Bioavailability | 65% | Not specified | nih.gov |
| Elimination Half-Life | 2.6 hours | 2.7-3.5 hours | fda.govnih.gov |
| Time to Cmax | Not specified | 1.5-2.5 hours | fda.gov |
| Primary Excretion Route | Not specified | Feces (85%) | fda.gov |
Data Table: Half-Life of Rociletinib Metabolites (Human)
| Metabolite | Half-Life | Source |
| M502 | Up to 20 hours | fda.govfda.govnih.gov |
| M460 | Up to 51 hours | fda.govfda.govnih.gov |
Future Research Directions and Strategies to Overcome Co 1686 Resistance
Design and Discovery of Fourth-Generation EGFR Inhibitors
The emergence of the EGFR C797S mutation as a key resistance mechanism to third-generation EGFR-TKIs has driven the development of fourth-generation EGFR inhibitors. These novel agents are specifically designed to retain activity against EGFR with the C797S mutation, often in the context of other common activating and resistance mutations like exon 19 deletions, L858R, and T790M. rsc.orgrsc.orgmdpi.comtandfonline.com
Targeting C797S and Other Tertiary Resistance Mutations
Fourth-generation EGFR-TKIs are being developed with the explicit aim of overcoming resistance conferred by the C797S mutation. rsc.orgrsc.orgmdpi.comtandfonline.com This includes targeting EGFR with triple mutations (activating mutation/T790M/C797S). rsc.orgrsc.orgtandfonline.com Preclinical studies are evaluating the inhibitory activity of these new compounds against various EGFR mutants, including those harboring C797S. For example, compounds like H002 have demonstrated potent anti-tumor activity against various EGFR activating mutations, including those with the C797S mutation. aacrjournals.org Another fourth-generation TKI, BLU945, specifically targets T790M/C797S co-mutations. amegroups.org BDTX-1535 is being developed to target osimertinib-resistant mutations like C797S, as well as other driver mutations. amegroups.org BBT-176 is another orally available fourth-generation EGFR-TKI designed to target triple-mutant EGFR C797S-related forms non-covalently. amegroups.org
Besides C797S, other tertiary mutations such as L718Q and L844V have been observed to confer resistance to CO-1686 in preclinical models. nih.govoncotarget.comnih.govnih.gov While these mutations may weaken the binding affinity of CO-1686, their impact on resistance can depend on whether they also affect ATP binding. nih.gov Future research is also directed at developing inhibitors effective against these less common, but clinically relevant, resistance mutations.
Development of Allosteric Inhibitors
Allosteric EGFR inhibitors represent a distinct strategy to overcome resistance mechanisms that affect the ATP-binding site, such as the C797S mutation. rsc.orgdovepress.comresearchgate.netnih.govnih.govaacrjournals.org Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a different site on the EGFR kinase domain, stabilizing an inactive conformation. dovepress.comnih.govnih.gov This alternative binding site is often accessible only in specific mutant forms of EGFR. dovepress.com EAI045 is an example of a mutant-selective allosteric EGFR inhibitor that has shown effectiveness against EGFR harboring the C797S mutation in preclinical models. rsc.orgaacrjournals.orgguidetomalariapharmacology.org While some allosteric inhibitors may not be effective as single agents, they can exhibit synergistic effects when combined with other EGFR inhibitors or antibodies. researchgate.netaacrjournals.org Studies with compounds like JBJ-04-125-02 and JBJ-09-063 have demonstrated their potential as mutant-selective allosteric inhibitors effective against EGFR TKI-sensitive and resistant models, including those with T790M and C797S mutations. nih.govnih.govaacrjournals.org
Preclinical Investigation of Combination Therapies to Circumvent Resistance
Given the complexity and heterogeneity of resistance mechanisms to third-generation EGFR-TKIs like CO-1686, preclinical investigation of rational combination therapies is a critical area of research. nih.govtouchoncology.comspandidos-publications.comlinkmedicalsolutions.com Combining EGFR-TKIs with agents targeting alternative pathways or employing different mechanisms of action can potentially prevent or overcome the emergence of resistant clones. nih.govd-nb.info
Combinations with Other Targeted Agents
Preclinical studies have explored combinations of Rociletinib (B611991) and other third-generation EGFR-TKIs with inhibitors of bypass signaling pathways that contribute to resistance. For instance, in preclinical models where MET amplification mediates resistance to rociletinib, combining rociletinib with a MET inhibitor like crizotinib (B193316) has shown promise in restoring sensitivity. touchoncology.comamegroups.org Similarly, combining third-generation EGFR-TKIs with MEK inhibitors or AKT inhibitors has been investigated based on the activation of the MAPK or PI3K/AKT pathways as resistance mechanisms. nih.govd-nb.infotandfonline.com
Combinations involving fourth-generation inhibitors are also being explored. For example, BLU-945 is being evaluated in combination with osimertinib (B560133) in clinical trials for patients who have progressed on prior TKI treatment. amegroups.org Preclinical data also suggest that combining allosteric EGFR inhibitors with ATP-competitive TKIs or anti-EGFR antibodies can be an effective strategy, demonstrating synergistic inhibition of resistant cells. researchgate.netnih.govaacrjournals.org For example, the combination of osimertinib and the allosteric inhibitor JBJ-04-125-02 resulted in increased apoptosis and enhanced efficacy in preclinical models. aacrjournals.org
Synergistic Approaches with Conventional Therapies
While the search results primarily focus on combinations with other targeted agents, the broader landscape of cancer research includes exploring synergistic approaches with conventional therapies such as chemotherapy or immunotherapy. Although not extensively detailed in the provided search snippets concerning CO-1686 specifically, preclinical models are utilized to evaluate the potential for synergistic interactions between novel targeted agents and established conventional treatments to overcome or delay resistance.
Advanced Preclinical Models for Predicting and Studying Resistance Evolution
Advanced preclinical models are indispensable tools for understanding the mechanisms of resistance to EGFR-TKIs and for evaluating the efficacy of new therapeutic strategies. nih.govmdpi.comamegroups.orgtandfonline.comnih.govd-nb.infotandfonline.com
Cell Line Models: A variety of cancer cell lines harboring different EGFR mutations, including activating mutations, T790M, and tertiary mutations like C797S, are widely used for in vitro studies. spandidos-publications.commdpi.comamegroups.orgtandfonline.comnih.govtandfonline.com These models allow for controlled experiments to assess the sensitivity of different mutations to existing and novel inhibitors, explore the biochemical basis of resistance, and screen for synergistic drug combinations. spandidos-publications.commdpi.comamegroups.orgtandfonline.com
Patient-Derived Xenografts (PDX) and Genetically Engineered Mouse Models (GEMMs): In vivo models, such as PDX and GEMMs, are crucial for evaluating the anti-tumor activity of new compounds and combinations in a more complex tumor microenvironment that better mimics human disease. nih.govtandfonline.com These models can be engineered to carry specific EGFR mutations or can be developed from patient tumors that have become resistant to prior therapies, providing valuable platforms to study resistance evolution and test strategies to overcome it. nih.govtandfonline.com
Circulating Tumor DNA (ctDNA) Analysis: Analysis of ctDNA from patients provides insights into the dynamic changes in tumor genomics during treatment and at the time of progression. linkmedicalsolutions.com While applied clinically, the findings from ctDNA analysis inform the development and refinement of preclinical models by identifying prevalent resistance mechanisms and allowing for the creation of models that reflect the clinical reality of resistance. linkmedicalsolutions.com This helps in predicting potential resistance pathways and designing strategies to counteract them in preclinical settings before moving to clinical trials.
Translational Research Implications and Biomarker Discovery
Translational research involving CO-1686 (rociletinib) has focused heavily on understanding and overcoming mechanisms of acquired resistance in EGFR-mutant non-small cell lung cancer (NSCLC). CO-1686 was developed as a third-generation EGFR-TKI specifically targeting the EGFR T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors. researchgate.netnih.govtandfonline.comamegroups.orgonclive.com
A key aspect of translational research has been the identification of biomarkers that predict response to CO-1686 and those that emerge following treatment and confer resistance. The presence of the EGFR T790M mutation is a primary biomarker for selecting patients likely to respond to CO-1686. onclive.comd-nb.info Clinical studies, including a Phase I/II study, demonstrated significant activity in patients with biopsy-confirmed EGFR T790M mutations. onclive.comd-nb.info For instance, in evaluable T790M-positive patients treated with CO-1686 at certain dose levels in a phase I/II study, an objective response rate (ORR) of 58-67% was observed. onclive.comd-nb.info
However, resistance to CO-1686 inevitably develops, driven by heterogeneous mechanisms. aacrjournals.orgamegroups.org Translational studies have aimed to characterize these resistance mechanisms to inform future therapeutic strategies and identify new biomarkers. Mechanisms of acquired resistance to third-generation EGFR inhibitors like CO-1686 include the emergence of the EGFR C797S mutation, which prevents covalent binding of the inhibitor. oncotarget.com Other identified mechanisms involve the activation of bypass signaling pathways, such as those mediated by MET or ERBB2 amplification, or alterations in the MAPK pathway, including KRAS mutations. aacrjournals.orgamegroups.orgaacrjournals.orgnih.goversnet.org Phenotypic transformation, such as epithelial-mesenchymal transition (EMT) or transformation to small cell lung cancer, has also been observed as a resistance mechanism. amegroups.orgaacrjournals.orgersnet.org
Biomarker discovery efforts have utilized approaches like analyzing tumor biopsies and circulating tumor DNA (ctDNA) from patients who have developed resistance to CO-1686. aacrjournals.orgamegroups.orgresearchgate.net Analyzing sequential biopsies and liquid biopsies (plasma) is crucial for identifying the underlying resistance mechanism and guiding subsequent treatment decisions. nih.govresearchgate.net For example, ctDNA analysis has been used to detect the emergence of mutations like EGFR C797S upon progression. researchgate.net
Translational research implications extend to developing strategies to overcome these resistance mechanisms. For instance, preclinical models suggest that combining T790M-potent EGFR TKIs with inhibitors of pathways like MEK or IGF1R may prevent or delay the emergence of drug-resistant clones. nih.goversnet.org Identifying the specific resistance mechanism through biomarker analysis can thus inform the selection of appropriate combination therapies or alternative treatment approaches. The activation of MAPK signaling has been suggested to play a role in resistance, supporting the rationale for potential combination strategies involving EGFR and MEK inhibition in EGFR-mutant cells expressing mutant KRAS. aacrjournals.org
The identification of these diverse resistance mechanisms highlights the need for comprehensive molecular profiling at the time of progression on CO-1686 to guide future therapeutic interventions. nih.gov Translational research continues to explore these mechanisms and identify novel biomarkers to improve patient outcomes in the context of resistance to third-generation EGFR-TKIs.
Here is a summary of some observed resistance mechanisms to third-generation EGFR TKIs, including CO-1686:
| Resistance Mechanism | Description | Relevance to CO-1686 Resistance |
| EGFR C797S Mutation | Mutation at cysteine 797 residue in EGFR, preventing covalent binding. | Reported as an acquired resistance mechanism to third-generation EGFR-TKIs like CO-1686. aacrjournals.orgoncotarget.com |
| MET Amplification | Increased copy number of the MET gene, leading to bypass signaling. | Observed in tumors resistant or developing resistance to third-generation EGFR inhibitors. aacrjournals.orgersnet.org |
| ERBB2 Amplification | Increased copy number of the ERBB2 gene, leading to bypass signaling. | Observed in tumors resistant or developing resistance to third-generation EGFR inhibitors. aacrjournals.org |
| MAPK Pathway Activation (KRAS, BRAF) | Activation of downstream signaling pathways like MAPK. | Suggested role in resistance; KRAS mutations identified in some resistant cases. amegroups.orgaacrjournals.orgersnet.org |
| Epithelial-Mesenchymal Transition (EMT) | Phenotypic change in cancer cells associated with increased invasiveness. | Associated with acquired resistance to CO-1686 in preclinical models and observed clinically. amegroups.orgaacrjournals.orgersnet.org |
| Small Cell Lung Cancer Transformation | Transformation of NSCLC to a more aggressive small cell phenotype. | Reported as a mechanism of resistance to EGFR TKIs. amegroups.orgersnet.org |
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions for studying CO1686-DA's molecular interactions?
- Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor . For example:
- Feasibility: Assess resource availability (e.g., instrumentation for spectroscopy or chromatography).
- Novelty: Identify gaps via systematic literature reviews (e.g., lack of data on this compound’s binding affinity to specific receptors).
- Relevance: Link to broader impacts (e.g., therapeutic potential in metabolic disorders).
Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?
- Methodological Approach :
- Control Groups : Include positive/negative controls for reaction yield comparisons.
- Documentation : Follow guidelines for reporting experimental parameters (e.g., temperature, solvent purity, catalyst ratios) .
- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm purity via HPLC .
- Example Table :
| Parameter | Value Range | Instrumentation | Reference Standard |
|---|---|---|---|
| Reaction Yield | 70–85% | Rotary Evaporator | USP <1120> |
| Purity (HPLC) | ≥98% | Agilent 1260 Infinity | Pharmacopeia |
Q. How can researchers standardize data collection for this compound’s physicochemical properties?
- Methodological Approach :
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .
- Use structured templates (e.g., electronic lab notebooks) to record melting points, solubility, and spectral data (IR, NMR) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s bioactivity data across studies?
- Methodological Approach :
- Root-Cause Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
- Example Workflow :
Catalog conflicting results (e.g., IC50 values in cancer vs. normal cells).
Assess methodological variables (e.g., incubation time, concentration gradients).
Propose validation experiments (e.g., dose-response curves under standardized conditions) .
Q. What advanced statistical models are suitable for analyzing this compound’s dose-dependent toxicity?
- Methodological Approach :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC50/LC50 estimation.
- Machine Learning : Train models on toxicity datasets to predict ADMET properties .
Q. How to design a mixed-methods study integrating this compound’s in vitro and in vivo data?
- Methodological Approach :
- Triangulation : Combine quantitative data (e.g., pharmacokinetics) with qualitative observations (e.g., behavioral changes in animal models) .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data sharing .
- Example Table :
| Study Component | Methodology | Data Type | Analysis Tool |
|---|---|---|---|
| In Vitro Toxicity | MTT Assay | Quantitative | GraphPad Prism |
| In Vivo Efficacy | Morris Water Maze | Qualitative | Noldus EthoVision |
Q. What strategies mitigate bias in this compound’s clinical trial design?
- Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
